O,O-Dimethyl malathion

Description

Contextualization within Organophosphorus Compound Research

O,O-Dimethyl malathion (B1675926), chemically known as S-(1,2-dicarbethoxyethyl) O,O-dimethyl dithiophosphate (B1263838), is a member of the organophosphorus (OP) class of compounds. researchgate.net Organophosphates represent a significant portion of pesticides used globally for agricultural and public health purposes. researchgate.netmdpi.com The defining characteristic of organophosphorus compounds is their mechanism of action, which involves the inhibition of the enzyme acetylcholinesterase (AChE). vedantu.comontosight.ai This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of the nervous system in target organisms. vedantu.comontosight.ai

Research on O,O-dimethyl malathion is therefore intrinsically linked to the broader field of organophosphorus chemistry and toxicology. Studies often compare its properties and effects to other organophosphates like parathion, diazinon, and chlorpyrifos. mdpi.comvedantu.comcore.ac.uk A key area of investigation is the metabolic pathway of these compounds. In mammals, malathion is metabolized by enzymes such as cytochrome P450, paraoxonases, and carboxylesterases into more water-soluble metabolites that are then excreted. nih.gov One of the critical transformation products is malaoxon (B1675925), an oxidized form of malathion that is a more potent inhibitor of acetylcholinesterase. nih.govwikipedia.orgnih.gov

Historical Trajectories of Academic Inquiry on this compound

Academic interest in this compound began to surface prominently following the widespread adoption of organophosphorus pesticides in the mid-20th century. epa.gov Early research focused on its synthesis, chemical properties, and insecticidal efficacy. The production of malathion involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate (B1232345) or diethyl fumarate (B1241708). vedantu.comwikipedia.orggoogle.com

Over the decades, research has evolved to address more complex questions. The environmental fate of this compound became a significant area of study, with investigations into its degradation in soil and water through processes like hydrolysis and biodegradation. researchgate.netnih.gov The half-life of malathion in the environment is influenced by factors such as pH, with degradation being faster in alkaline conditions. researchgate.netnih.gov

The development of sophisticated analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), has been pivotal in advancing research. nih.govresearchgate.net These methods allow for the precise detection and quantification of malathion and its metabolites in various environmental and biological samples. nih.gov More recent studies have employed advanced techniques like liquid chromatography-mass spectrometry (LC-MS-MS) for even more sensitive analysis. wa.gov

Overarching Research Objectives and Scholarly Significance

The primary objectives of research on this compound are multifaceted and hold considerable scholarly significance. A central goal is to understand its behavior in the environment to predict its distribution, persistence, and potential for exposure. This includes studying its mobility in soil and its degradation pathways, which can lead to the formation of various byproducts. researchgate.netorst.edunih.gov

Another key objective is the detailed investigation of its metabolic pathways in different organisms. Research has identified several metabolites, including malathion dicarboxylic acid (DCA) and malathion monocarboxylic acid (MCA), which are major urinary excretion products. nih.govoup.com Understanding these metabolic processes is crucial for assessing exposure in both target and non-target species.

Furthermore, a significant portion of research is dedicated to the development and refinement of analytical methods for detecting this compound and its degradation products. researchgate.netrsc.org This is essential for monitoring its presence in the environment and in agricultural products. The synthesis of malathion and its related compounds, including its enantiomers and impurities like isomalathion, is another area of active research, driven by the need for pure analytical standards and a better understanding of the toxicity of different components of commercial formulations. core.ac.ukgoogle.com

Detailed Research Findings

Environmental Fate and Degradation

The environmental persistence of this compound is a key area of research. Its degradation is influenced by several factors, leading to varying half-lives in different environmental compartments.

| Environmental Matrix | Degradation Process | Reported Half-Life | Influencing Factors |

| Soil | Biodegradation, Volatilization, Hydrolysis | 1 to 17 days orst.edu | Microbial activity, soil type, moisture, temperature orst.edu |

| Water (Aquatic Environment) | Hydrolysis, Photolysis, Biodegradation | 0.2 weeks (pH 8.0) to 21 weeks (pH 6.0) researchgate.net | pH, sunlight, microbial populations researchgate.netnih.gov |

| Air | Photooxidation | - | Atmospheric conditions nih.gov |

This table presents a summary of the environmental fate of this compound based on available research.

Metabolic Pathways

The metabolism of this compound has been extensively studied in various organisms. The primary metabolic pathways involve oxidation and hydrolysis, leading to several key metabolites.

| Metabolite | Formation Pathway | Biological Significance |

| Malaoxon | Oxidation of malathion nih.gov | More potent acetylcholinesterase inhibitor than malathion wikipedia.org |

| Malathion Monocarboxylic Acid (MCA) | Hydrolysis by carboxylesterases nih.govnih.gov | Major urinary metabolite, used as a biomarker of exposure nih.govoup.com |

| Malathion Dicarboxylic Acid (DCA) | Hydrolysis by carboxylesterases nih.govnih.gov | Major urinary metabolite, used as a biomarker of exposure nih.govoup.com |

| O,O-dimethyl phosphorothionate (DMTP) | Hydrolysis nih.gov | Minor urinary metabolite nih.gov |

| O,O-dimethyl phosphorodithioate (B1214789) (DMDTP) | Hydrolysis nih.gov | Minor urinary metabolite nih.gov |

This table outlines the major metabolites of this compound and their significance.

Structure

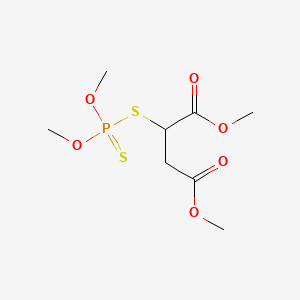

2D Structure

Properties

CAS No. |

3700-89-8 |

|---|---|

Molecular Formula |

C8H15O6PS2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

dimethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |

InChI |

InChI=1S/C8H15O6PS2/c1-11-7(9)5-6(8(10)12-2)17-15(16,13-3)14-4/h6H,5H2,1-4H3 |

InChI Key |

GADZSMZOQMSZDT-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(C(=O)OC)SP(=S)(OC)OC |

Canonical SMILES |

COC(=O)CC(C(=O)OC)SP(=S)(OC)OC |

Other CAS No. |

3700-89-8 |

Origin of Product |

United States |

Synthetic Chemistry and Structural Characterization of O,o Dimethyl Malathion

Established Synthetic Pathways for O,O-Dimethyl Malathion (B1675926) Production

The industrial synthesis of O,O-Dimethyl malathion is a well-documented process that primarily involves the reaction of specific phosphorus-containing precursors with unsaturated dicarboxylic acid esters. vedantu.comgoogle.com The efficiency and purity of the final product are highly dependent on the reaction conditions and the quality of the starting materials. google.comgoogle.com

The key precursor in the synthesis of this compound is O,O-Dimethyldithiophosphoric acid, with the chemical formula (CH₃O)₂PS₂H. wikipedia.org This organophosphorus compound is typically prepared by the reaction of phosphorus pentasulfide (P₂S₅) with methanol (B129727) (CH₃OH). google.comwikipedia.org The reaction is generally represented as:

P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S

To optimize the yield and purity of O,O-Dimethyldithiophosphoric acid and to minimize the formation of by-products, the reaction conditions are carefully controlled. google.com For instance, conducting the reaction at temperatures between 60°C and 75°C in a solvent like toluene (B28343) can lead to high yields of a colorless product in a shorter reaction time. google.com The acid can also be converted to its alkaline salts, such as the sodium or potassium salt, which are also used as starting materials for the synthesis of various dithiophosphoric acid esters. google.comgoogle.com

Table 1: Properties of Key Reactant Precursors

| Compound Name | Formula | Molar Mass | Appearance | CAS Number |

|---|---|---|---|---|

| O,O-Dimethyldithiophosphoric acid | C₂H₇O₂PS₂ | 158.17 g/mol | Colorless liquid | 756-80-9 |

| Diethyl maleate (B1232345) | C₈H₁₂O₄ | 172.18 g/mol | Colorless liquid | 141-05-9 |

| Diethyl fumarate (B1241708) | C₈H₁₂O₄ | 172.18 g/mol | Colorless liquid | 623-91-6 |

This table presents key physical and chemical properties of the primary reactants involved in the synthesis of this compound.

The core reaction in the production of this compound is the addition of O,O-Dimethyldithiophosphoric acid to an unsaturated dicarboxylic acid ester. vedantu.comgoogle.com The most commonly used esters for this purpose are diethyl maleate and its isomer, diethyl fumarate. vedantu.comgoogle.com This reaction is a nucleophilic addition of the dithiophosphoric acid to the carbon-carbon double bond of the ester. google.com

The synthesis can be represented by the following general equation:

(CH₃O)₂PS₂H + C₂H₅OOCCH=CHCOOC₂H₅ → (CH₃O)₂P(S)SCH(COOC₂H₅)CH₂(COOC₂H₅)

This reaction is typically carried out in a solvent, and the reaction mixture may be heated to ensure completion. google.com The use of a catalyst is not always necessary, but reaction conditions can be optimized to improve the yield and purity of the final product, this compound. google.com Purification of the product can be achieved through various methods, including washing with an alkaline solution to remove unreacted acid and other acidic impurities, followed by distillation. google.com

Chirality in this compound: Enantiomeric Forms and Racemic Mixtures

A significant aspect of the structural characterization of this compound is its chirality. The phosphorus atom in the molecule is a stereocenter, meaning it is attached to four different substituent groups. This gives rise to the existence of two non-superimposable mirror images, known as enantiomers. nih.govacs.orgrsc.org These enantiomers are designated as R-(+)-malathion and S-(−)-malathion. acs.org

While the enantiomers of malathion have identical physical and chemical properties in an achiral environment, they can exhibit different biological activities. rsc.orgpnas.org The commercially produced this compound is typically a racemic mixture, meaning it contains equal amounts of the R and S enantiomers. vedantu.comacs.org The separation of these enantiomers can be achieved using chiral chromatography techniques, which allows for the study of the individual properties of each enantiomer. nih.gov Research has shown that the enantiomers can degrade at different rates in the environment. acs.org Furthermore, it has been observed that under certain conditions, one enantiomer can convert into the other. acs.org

Environmental Fate and Transformation Dynamics of O,o Dimethyl Malathion

Abiotic Degradation Mechanisms in Environmental Matrices

The primary abiotic pathways for the environmental degradation of O,O-Dimethyl malathion (B1675926) are chemical hydrolysis and photolytic transformation. These processes are significantly influenced by environmental factors, leading to the formation of various degradation products.

Hydrolysis is a major chemical degradation pathway for O,O-Dimethyl malathion in aqueous environments. The reaction involves the cleavage of ester or phosphorus-sulfur bonds, and its rate is highly dependent on the chemical and physical properties of the water system, particularly pH and temperature cdc.gov. Two competing processes govern its hydrolytic breakdown: carboxyl ester hydrolysis and O,O-dimethyl phosphorodithioic acid elimination cdc.govorst.edu.

The rate of hydrolytic degradation of this compound is strongly influenced by both pH and temperature. The compound is relatively stable under acidic conditions but degrades rapidly as the pH becomes more alkaline cdc.govnih.govagr.hr. For instance, the half-life of malathion in water at 25°C can extend to 17.4 days at a pH of 6.0, while it decreases significantly to just 1.65 days at a pH of 8.16 orst.eduagr.hr. Hydrolysis is slow at pH 9 (approximately 50% in 20 days) and very rapid at pH 11 (over 99% in 1 day) sci-hub.se.

Temperature also plays a critical role in the kinetics of hydrolysis. Higher temperatures generally accelerate the degradation process agr.hr. Studies have shown that in river water, the half-life of malathion was 77.9 days at 4°C, which decreased to 19.8 days at 25°C agr.hr. The interplay between temperature and degradation pathways is also significant, with elimination reactions being more dominant at higher temperatures, whereas carboxyl ester hydrolysis is favored at lower temperatures orst.edu.

| Water Type | pH | Temperature (°C) | Half-Life (Days) | Reference |

|---|---|---|---|---|

| Deionized Water | 6.0 | 25 | 17.4 | orst.eduagr.hr |

| Deionized Water | 8.16 | 25 | 1.65 | orst.eduagr.hr |

| River Water | Not Specified | 4 | 77.9 | agr.hr |

| River Water | Not Specified | 25 | 19.8 | agr.hr |

| River Water | 7.3 | 6 | 55 | agr.hr |

| River Water | 7.3 | 22 | 19 | agr.hr |

One of the principal hydrolytic pathways for this compound involves the cleavage of its carboxyl ester linkages. This reaction is catalyzed by both acid and base but is significantly faster under alkaline conditions. The process leads to the formation of malathion monocarboxylic acids (MMA) and subsequently malathion dicarboxylic acid (MDA) cdc.govnih.gov. Research indicates that the α-monoacid is the more prevalent isomer, with an approximate formation ratio of 85:15 for the α-monoacid to the β-monoacid cdc.gov. These monoacid derivatives are reported to be about 18 times more stable than the parent this compound under similar alkaline conditions cdc.gov.

A second, competing hydrolytic degradation mechanism is the elimination of O,O-dimethyl phosphorodithioic acid from the parent molecule cdc.gov. This pathway is particularly favored at higher temperatures orst.edu. The elimination reaction results in the formation of diethyl fumarate (B1241708). Theoretical and experimental data confirm that ester hydrolysis and elimination are competitive pathways, with temperature being a key factor in determining the dominant route rsc.org. Ester hydrolysis is the kinetically favored pathway at lower temperatures, while the elimination reaction becomes more significant as the temperature rises rsc.org.

The hydrolytic degradation of this compound results in a number of identifiable products. The specific products formed depend on the dominant degradation pathway (carboxyl ester hydrolysis vs. elimination), which is influenced by environmental conditions like pH and temperature.

Key identified hydrolytic products include:

Malathion monocarboxylic acids (α and β isomers) : Formed via the hydrolysis of one of the two carboxyl ester groups cdc.govnih.gov.

Malathion dicarboxylic acid : Formed upon the hydrolysis of both carboxyl ester groups cdc.govnih.gov.

O,O-dimethyl phosphorodithioic acid : A product of the elimination pathway cdc.gov.

Diethyl fumarate : The corresponding product formed alongside O,O-dimethyl phosphorodithioic acid during the elimination reaction cdc.gov.

Photolysis, or degradation by light, is another abiotic process that contributes to the transformation of this compound in the environment. However, its significance varies depending on the environmental matrix.

In soil, photodegradation is generally not considered a major fate process. The reported photodegradation half-life of malathion on a sandy loam soil surface at pH 6.5 was 173 days cdc.gov. This suggests that photolytic processes on soil surfaces are slow compared to other degradation routes like hydrolysis and microbial degradation.

In aqueous systems, this compound can be degraded by ultraviolet (UV) irradiation. The efficiency of this process is dependent on factors such as the initial concentration of the pesticide, the duration of exposure to UV light, and the pH of the water nih.gov. One study found the degradation half-life of malathion in water under UV irradiation (254 nm) to be 4.53 hours researchgate.net. Photolytic degradation in water can lead to the formation of several products, including dimethyl phosphate (B84403) (DMP), diethyl succinate (B1194679), and malaoxon (B1675925), which is an oxidative metabolite researchgate.netresearchgate.net. In the atmosphere, indirect photolysis through reactions with photochemically produced hydroxyl radicals is believed to be a more significant transformation pathway than direct photolysis cdc.gov.

Photolytic Transformation Processes

Direct Photolysis in Aqueous Systems and Atmospheric Conditions

Direct photolysis involves the degradation of a chemical through the absorption of solar radiation. The susceptibility of this compound to this process is dependent on its ability to absorb light at wavelengths greater than 290 nm, which is the approximate cutoff for solar radiation reaching the Earth's surface.

In aqueous systems, the direct photolysis of this compound is generally considered a slow process. However, when it occurs, the primary transformation pathway involves the cleavage of the phosphorus-sulfur (P-S) bond. This leads to the formation of metabolites such as dimethyl phosphate (DMP) and diethyl succinate researchgate.net. The half-life of this compound due to direct photolysis in water can vary significantly depending on factors like pH, temperature, and the intensity of solar radiation. For instance, one study reported a photolysis half-life of 4.53 hours under UV irradiation researchgate.net.

In the atmosphere, this compound is susceptible to photooxidation, primarily through reactions with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for the reaction of malathion with hydroxyl radicals is about 1.5 days cdc.gov. This reaction is a significant pathway for its removal from the gas phase. The vapor pressure of malathion allows for its presence in the atmosphere, where it can be transported and subsequently degraded tpu.ru. While direct absorption of sunlight can contribute to its atmospheric degradation, the reactions with oxidative species like •OH are generally more significant.

Indirect Photolysis via Environmental Photosensitizers

Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light energy and transfer it to the target chemical, leading to its degradation. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as potent photosensitizers.

When DOM absorbs sunlight, it can generate various reactive oxygen species (ROS), including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻•). These ROS can then react with and degrade this compound. Singlet oxygen, a highly reactive form of oxygen, is known to react with electron-rich moieties, and its involvement in the degradation of organothiophosphate pesticides has been documented. The degradation of organic pollutants by singlet oxygen can occur through electrophilic addition, single electron transfer, or addition to heteroatoms rsc.org. The presence of humic substances has been shown to sensitize the photolysis of organophosphate pesticides, indicating the importance of this pathway in natural aquatic environments.

The table below summarizes the half-life of this compound under various photolytic conditions.

| Condition | Half-life | Reference |

| UV Irradiation (aqueous) | 4.53 hours | researchgate.net |

| Atmospheric Photooxidation (reaction with •OH) | ~1.5 days | cdc.gov |

| Soil Photodegradation (sandy loam, pH 6.5) | 173 days | cdc.gov |

Oxidative Transformation to Malaoxon and Other Metabolites

Oxidative processes play a pivotal role in the transformation of this compound in the environment, leading to the formation of its primary and more toxic metabolite, malaoxon, as well as other degradation products.

Oxidative Desulfuration Mechanisms

The conversion of this compound to malaoxon occurs through a process known as oxidative desulfuration. This reaction involves the replacement of the thiono sulfur atom (P=S) with an oxygen atom (P=O). This transformation is significant because malaoxon is a much more potent inhibitor of the enzyme acetylcholinesterase, making it considerably more toxic than the parent compound core.ac.ukwikipedia.org.

The mechanism of oxidative desulfuration can be initiated by various oxidants present in the environment, including hydroxyl radicals and ozone. In biological systems, this conversion is mediated by cytochrome P450 enzymes. In the environment, chemical oxidation follows a similar pathway. The reaction is believed to proceed through the formation of a transient, unstable intermediate, a phosphoxathiirane, which then rearranges to form the more stable P=O bond of malaoxon and releases a sulfur atom.

Chemical Oxidation Pathways in Various Environmental Compartments

This compound is subject to chemical oxidation in water, soil, and the atmosphere, driven by reactive species such as hydroxyl radicals (•OH) and ozone (O₃).

In Water: The reaction of this compound with hydroxyl radicals in aqueous solutions is a significant degradation pathway. Advanced oxidation processes (AOPs) that generate •OH radicals have been shown to effectively degrade malathion. Ozonation is another effective method for the chemical oxidation of malathion in water. The reaction with ozone can lead to the formation of malaoxon, as well as other byproducts like phosphorothioic acid, O, O, S-trimethyl ester (PSA), and 2-mercapto-succinic acid diethyl ester (MSA) researchgate.net. The half-life of malathion under ozonation has been reported to be as low as 2.37 hours researchgate.net.

In Soil: While microbial degradation is the primary fate process for malathion in soil, chemical oxidation can also occur, particularly on the surface of soil particles where exposure to atmospheric oxidants is greater. The formation of malaoxon can be more significant in dry soils tpu.ru. However, malaoxon is generally less stable than malathion in soil and is further degraded tpu.ru.

In the Atmosphere: As previously mentioned, the gas-phase reaction with hydroxyl radicals is a major atmospheric degradation pathway for this compound. Ozone can also contribute to its atmospheric oxidation, although the reaction rates are generally slower than with •OH radicals. These oxidative reactions are crucial for the removal of malathion from the atmosphere.

The following table lists some of the identified intermediates of this compound degradation through various oxidative processes.

| Process | Intermediates Identified | Reference |

| Chemical Oxidation | O,O-dimethyl hydrogen phosphorothioate (B77711) (DMHP), Diethyl succinate | researchgate.net |

| UV Irradiation | Dimethyl phosphate (DMP), Diethyl succinate, Malaoxon | researchgate.net |

| Ozonation | Phosphorothioic acid, O, O, S-trimethyl ester (PSA), 2-mercapto-succinic acid diethyl ester (MSA), Malaoxon | researchgate.net |

Biotic Degradation Mechanisms and Microbial Ecology of this compound

The biodegradation of this compound by microorganisms is a critical process that dictates its persistence in soil and aquatic environments. A diverse range of bacteria and fungi have been identified that can utilize malathion as a source of carbon, phosphorus, and energy, leading to its detoxification and mineralization.

Microbial Biodegradation Pathways and Enzyme Systems

The primary and most well-documented microbial degradation pathway for this compound is initiated by the enzymatic hydrolysis of its carboxylester linkages. This crucial step is catalyzed by a class of enzymes known as carboxylesterases .

The hydrolysis of the two ethyl ester groups in the succinate moiety of the malathion molecule leads to the formation of malathion monocarboxylic acid (either α or β isomer) and subsequently malathion dicarboxylic acid mdpi.com. This initial breakdown is a significant detoxification step, as these acidic metabolites are less toxic than the parent compound.

Following the initial hydrolysis, further degradation of the molecule occurs. Other enzymes, such as phosphotriesterases (PTEs) , also known as organophosphorus hydrolases (OPH), can cleave the phosphorus-sulfur bond, leading to the formation of O,O-dimethyl phosphorodithioic acid and diethyl maleate (B1232345) or diethyl fumarate beyondpesticides.org. The subsequent breakdown of these intermediates can lead to the complete mineralization of this compound into carbon dioxide, water, phosphate, and sulfate.

A variety of microorganisms have been shown to degrade this compound. Several bacterial genera, including Pseudomonas, Bacillus, Acinetobacter, Rhodococcus, and Sphingomonas, have been identified as efficient degraders tpu.rutandfonline.com. For example, Pseudomonas putida has been shown to effectively degrade malathion, with a removal efficiency of 72% at a concentration of 125 mg·L⁻¹ tpu.ru. Similarly, fungal species such as Aspergillus niger and Penicillium chrysogenum have demonstrated high malathion removal capabilities, reaching up to 90.5% and 95%, respectively tandfonline.com.

The table below presents the degradation efficiency of this compound by various microorganisms.

| Microorganism | Degradation Efficiency | Initial Concentration | Time | Reference |

| Pseudomonas putida | 72% | 125 mg·L⁻¹ | 7 days | tpu.ru |

| Rhodococcus rhodochrous | 70% | 125 mg·L⁻¹ | 8 days | tpu.ru |

| Sphingomonas sp. | 64% | 100 mg·L⁻¹ | 9 days | tpu.ru |

| Aspergillus niger | 90.5% | Not specified | Not specified | tandfonline.com |

| Penicillium chrysogenum | 95% | Not specified | Not specified | tandfonline.com |

| Bacillus sp. FYM31 | 70.1% | 700 mg/l | 12 days | ekb.eg |

| Pseudidiomarina homiensis strain FG2 | 100% | 500 mg/L | 36 hours | nih.gov |

| Pseudidiomarina sp. strain CB1 | 100% | 500 mg/L | 36 hours | nih.gov |

| Micrococcus aloeverae (MAGK3) + Bacillus cereus (AGB3) + Bacillus paramycoides (AGM5) | 100% | 500 mgkg⁻¹ soil | 15 days | mdpi.com |

The following table lists the common metabolites identified during the microbial degradation of this compound.

| Metabolite | Degradation Pathway |

| Malathion monocarboxylic acid (α and β isomers) | Carboxylesterase hydrolysis |

| Malathion dicarboxylic acid | Carboxylesterase hydrolysis |

| O,O-dimethyl phosphorodithioic acid | Phosphotriesterase hydrolysis |

| Diethyl maleate | Phosphotriesterase hydrolysis |

| Diethyl fumarate | Phosphotriesterase hydrolysis |

| Malaoxon | Oxidative desulfuration |

| Trimethyl thiophosphate | Further degradation |

Role of Carboxylesterase Enzymes in this compound Hydrolysis

The principal pathway for the detoxification of this compound in the environment is through hydrolysis mediated by carboxylesterase enzymes. cdc.govnih.gov These enzymes catalyze the cleavage of the ester linkages in the this compound molecule, leading to the formation of less toxic, more water-soluble metabolites. nih.gov

The hydrolysis of this compound by carboxylesterases results in the formation of malathion monoacid and malathion dicarboxylic acid. nih.govnih.gov Specifically, the reaction can produce two isomeric monoacids: α-malathion monoacid and β-malathion monoacid, depending on which of the two carbethoxy groups is hydrolyzed. Further hydrolysis of the remaining ester linkage in the monoacid yields malathion dicarboxylic acid.

The efficiency of this enzymatic hydrolysis is a key factor in the breakdown of this compound in various environmental matrices. In many organisms, carboxylesterase activity is a primary defense mechanism against the toxicity of this insecticide.

Contributions of Phosphatases and Oxidoreductases to Biotransformation

Phosphatases , also known as organophosphate hydrolases (OPH), are enzymes that can hydrolyze the phosphoester bonds (P-O or P-S) within organophosphate compounds. ekb.egresearchgate.net In the context of this compound degradation, phosphatases can cleave the molecule, leading to the formation of dimethylthiophosphoric acid and other metabolites. ethz.ch The activity of these enzymes is a significant contributor to the microbial detoxification of organophosphorus insecticides. tandfonline.com

Oxidoreductases , particularly cytochrome P450 monooxygenases, are involved in the oxidative metabolism of this compound. nih.govresearchgate.net A key reaction catalyzed by these enzymes is oxidative desulfuration, where the thiono (P=S) group is converted to an oxon (P=O) group, resulting in the formation of malaoxon. nih.govresearchgate.net This transformation is considered a bioactivation process, as malaoxon is a more potent inhibitor of acetylcholinesterase than the parent compound. However, this oxidative pathway is often a competing reaction with the detoxification pathway mediated by carboxylesterases. nih.gov In an environmental context, this transformation can be influenced by both microbial and photochemical processes.

Characterization of Microbial Degradation Products (e.g., malathion monoacid, malathion dicarboxylic acid)

The microbial degradation of this compound yields a range of transformation products, with the most prominent being the hydrolysis products generated by carboxylesterases. The primary and most frequently reported degradation products are:

Malathion monocarboxylic acid (MMA): This is formed by the hydrolysis of one of the two ethyl ester linkages. Two isomers, the alpha (α) and beta (β) forms, can be produced. nih.gov

Malathion dicarboxylic acid (MDA): This results from the hydrolysis of both ethyl ester linkages. nih.gov

These acidic metabolites are more polar and generally less toxic than the parent this compound.

In addition to these major metabolites, other degradation products have been identified in various microbial degradation studies, indicating the involvement of other enzymatic pathways. These include:

Dimethyl phosphate cdc.gov

Dimethyl dithiophosphate (B1263838) cdc.gov

Dimethylthiophosphate cdc.gov

Diethyl maleate nih.gov

Malaoxon: Formed through oxidative desulfuration. cdc.gov

The relative abundance of these degradation products can vary depending on the specific microorganisms involved and the environmental conditions.

Isolation and Characterization of this compound-Degrading Microorganisms

A diverse array of microorganisms, including bacteria and fungi, have been isolated from various environments and have demonstrated the ability to degrade this compound. These microorganisms utilize the insecticide as a source of carbon, phosphorus, or energy, thereby playing a crucial role in its environmental remediation.

Bacterial Taxa and Strains Exhibiting Degradative Capabilities

Numerous bacterial species have been identified with the capacity to degrade this compound. These bacteria have been isolated from pesticide-contaminated soils and water, suggesting their adaptation to such environments. Some of the prominent bacterial genera and species are listed in the table below.

| Bacterial Genus | Species | Degradation Capability |

| Pseudomonas | P. aeruginosa, P. putida, P. stutzeri, P. mendocina | Can utilize malathion as a sole carbon source, degrading it to mono- and dicarboxylic acids. academicjournals.orgmdpi.com |

| Bacillus | B. cereus, B. thuringiensis, B. licheniformis, B. paramycoides | Capable of degrading malathion, with some strains showing high degradation efficiency. researchgate.netmdpi.com |

| Acinetobacter | A. baumannii, A. calcoaceticus | Demonstrates the ability to degrade malathion. researchgate.netbiorxiv.org |

| Rhodococcus | R. rhodochrous | Able to degrade malathion. nih.gov |

| Sphingomonas | sp. | Can utilize malathion for growth. nih.gov |

| Micrococcus | M. aloeverae | Part of a bacterial consortium that effectively degrades malathion. mdpi.com |

| Agrobacterium | A. radiobacter | Capable of hydrolyzing a range of organophosphates. nih.gov |

| Shewanella | S. oneidensis | Shows efficient removal of malathion from liquid media. nih.govnih.gov |

| Pseudidiomarina | P. homiensis | Isolated from deep-sea sediment and shows complete degradation of high concentrations of malathion. nih.gov |

Fungal Species Implicated in this compound Biotransformation

Fungi also play a significant role in the bioremediation of this compound. Their filamentous nature allows them to colonize and penetrate solid matrices like soil, and they produce a variety of extracellular enzymes that can degrade complex organic compounds. Several fungal species have been identified as effective degraders of this compound.

| Fungal Genus | Species | Degradation Capability |

| Aspergillus | A. niger, A. flavus | Can tolerate and degrade malathion, with some strains showing enhanced degradation after adaptation. tandfonline.comresearchgate.net |

| Penicillium | P. chrysogenum | Shows high efficiency in removing malathion from liquid culture. academicjournals.org |

| Fusarium | F. oxysporum | Produces cutinase, an enzyme that can effectively degrade malathion. nih.gov |

| Trichoderma | T. viride | Known to degrade malathion through pathways that may not involve the formation of malaoxon. ethz.ch |

Genetic Determinants of Microbial this compound Degradation (e.g., opd genes)

The microbial degradation of this compound is underpinned by specific genetic determinants that encode the enzymes responsible for its breakdown. A key family of genes involved in the degradation of organophosphorus compounds are the organophosphate degradation (opd) genes.

These genes encode for organophosphorus hydrolases (OPH), which are phosphotriesterases capable of hydrolyzing the P-O, P-F, P-S, and P-CN bonds in a variety of organophosphates. ekb.egresearchgate.net The opd gene was first identified in Flavobacterium sp. and has since been found in a range of other bacteria. A well-studied example is the opdA (opd from Agrobacterium) gene from Agrobacterium radiobacter, which shows sequence similarity to the original opd gene. nih.gov

Studies have successfully detected the presence of opd genes in bacteria with proven this compound degrading capabilities. For instance, an opd gene has been identified in a potent Bacillus sp. strain (FYM31) that efficiently degrades malathion. ekb.egresearchgate.net While some studies have shown that the OPH enzyme encoded by a specific opd gene from Agrobacterium radiobacter did not hydrolyze this compound, the presence of these genes in degrading organisms suggests they are a crucial genetic component of this metabolic capability. nih.gov It is possible that different variants of opd genes or other, yet uncharacterized, hydrolase genes are responsible for the degradation of this specific insecticide in different microorganisms.

In addition to opd genes, genes encoding for carboxylesterases are also critical. Molecular characterization of Pseudomonas aeruginosa and Pseudomonas mendocina that degrade this compound has revealed the presence of carboxylesterase genes. academicjournals.org These findings confirm that the hydrolytic degradation of the ester bonds is a genetically encoded trait in these bacteria.

Environmental Factors Influencing Microbial Degradation Efficiency

The biodegradation of this compound is a critical process in its environmental dissipation, and its efficiency is significantly modulated by various soil and environmental factors. Microbial communities capable of degrading malathion are widespread, but their activity is dependent on the surrounding physicochemical conditions.

Impact of Soil Organic Matter and Moisture Content

Soil organic matter and moisture content are pivotal in determining the rate of microbial degradation of this compound. Organic matter, in particular, is a key factor controlling the sorption, persistence, and degradation of pesticides in soil. mdpi.com

Research indicates that the degradation of malathion is directly related to the extent of its adsorption to soil particles, a process heavily influenced by organic matter content. sci-hub.se Soils with higher organic matter tend to exhibit faster degradation rates. sci-hub.seresearchgate.net This accelerated breakdown is attributed to higher microbial activity and the presence of functional enzymes stimulated by the organic matter. mdpi.com One study demonstrated that the colloidal organic matter itself, or a fraction associated with it, was the most significant factor in the rapid breakdown of malathion in a silt loam soil. nih.gov The half-life of malathion was found to be 1.75 days in separated organic matter, compared to much slower decay in sand, silt, and clay fractions devoid of organic matter. nih.gov

Moisture content also enhances the degradation of malathion in soil. canada.camdpi.com Increased moisture levels can facilitate hydrolysis, a chemical degradation pathway, and also support the metabolic activity of soil microorganisms responsible for biodegradation. canada.camdpi.com

| Soil Component | Condition | Reported Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Silt Loam Soil | Non-sterile | 0.75 - 1.5 days | nih.gov |

| Separated Organic Matter | Non-sterile | 1.75 days | nih.gov |

| Clay + Organic Matter | Non-sterile | 1 day | nih.gov |

| Filter-sterilized Organic Matter | Sterile | 4 days | nih.gov |

| Sand, Silt, Clay (minus organic matter) | Non-sterile | 3-6 times slower than original soil | nih.gov |

Effect of pH on Microbial Community Activity

The pH of the environmental matrix, whether soil or water, profoundly influences the degradation of this compound by affecting both microbial activity and chemical hydrolysis. Malathion is known to be more stable under acidic conditions and hydrolyzes more readily in neutral to alkaline environments. researchgate.netcanada.ca This chemical hydrolysis competes with and complements microbial degradation.

The degradation rate of malathion increases with rising pH. nih.gov For instance, the half-life in an aquatic environment can range from 21 weeks at a pH of 6.0 to just 0.2 weeks at a pH of 8.0. researchgate.net While alkalinity favors chemical hydrolysis, microbial degradation appears to be most efficient under neutral pH conditions. mdpi.comnih.gov Studies on the bacterium S. oneidensis MR-1 showed it was most effective at removing malathion under neutral (pH 7) conditions, likely because these conditions are more favorable for bacterial growth and the synthesis of degradative enzymes. nih.gov During active degradation by certain bacterial strains, the pH of the medium has been observed to fluctuate, first rising from 7.0 to 7.5 before dropping back to 7.0, indicating the production of acidic metabolites. nih.gov

| pH Level | Reported Half-Life (t₁/₂) | Reference |

|---|---|---|

| 6.0 | 21 weeks | researchgate.net |

| 7.0 | 6.2 days | canada.ca |

| 8.0 | 0.2 weeks (1.4 days) | researchgate.net |

| 9.0 | 0.5 days | canada.ca |

Environmental Transport and Distribution Processes

The movement and distribution of this compound in the environment are governed by a combination of its physical and chemical properties and its interactions with soil, water, and air.

Sorption and Desorption Dynamics in Soil and Sediment Systems

Sorption to soil and sediment particles is a key process that affects the mobility, bioavailability, and degradation rate of this compound. Generally, malathion does not adsorb strongly to soils. canada.canih.gov Its tendency to sorb is quantified by the soil sorption coefficient (Koc), with reported values ranging from 30 to 1800, indicating variability based on soil type and environmental conditions. orst.edu This range classifies it as moderately mobile to very highly mobile. nih.govcdc.gov

The extent of sorption is influenced by soil composition, particularly the organic matter and clay content. sci-hub.se Higher organic matter and clay content tend to increase the adsorption of malathion. sci-hub.se However, the relationship is often more closely tied to organic matter than to clay content. sci-hub.se The relatively weak sorption contributes to its potential mobility in the environment. Studies using batch experiments have fitted sorption data to various isotherm models, including Linear, Freundlich, and Langmuir, to characterize these dynamics. scialert.net

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 145 mg/L | nih.govorst.edubeyondpesticides.org |

| Soil Sorption Coefficient (Koc) | 30 - 1800 | orst.edu |

| Vapor Pressure | 1.78 x 10⁻⁴ mmHg at 25°C | orst.edu |

| Henry's Law Constant | 4.89 x 10⁻⁹ atm·m³/mol | nih.gov |

Leaching Potential and Groundwater Contamination Pathways

This compound possesses properties that suggest a high potential for leaching through the soil profile and into groundwater. Its high water solubility (145 mg/L) and generally low adsorption to soil particles make it mobile in most soil types. canada.canih.govbeyondpesticides.org This mobility creates a pathway for contamination of groundwater, particularly in areas with permeable soils (e.g., sandy soil) or a shallow water table. canada.ca

Despite this high leaching potential, widespread groundwater contamination is often not observed. nih.govcdc.gov This is because the rapid degradation of malathion in soil, through both microbial and chemical pathways, typically prevents it from persisting long enough to reach groundwater in significant concentrations. canada.canih.govcdc.gov The field half-life in soil is reported to be between 1 and 25 days. orst.edubeyondpesticides.org Nevertheless, detections of malathion in groundwater have been documented. Data compiled by the U.S. EPA from 1971-1991 showed malathion was detected in 12 wells across three states at concentrations ranging from 0.007 to 6.17 µg/L. nih.gov

Volatilization Rates and Atmospheric Dispersion

Volatilization from plant and soil surfaces is another significant pathway for the environmental distribution of this compound. It is considered to be quite a volatile compound. herts.ac.ukherts.ac.uk Following application, volatilization can lead to its release into the atmosphere. nih.gov One study noted volatilization rates from plant surfaces of 1.3 mg/m² during the day and 0.9 mg/m² at night. researchgate.net

However, its potential to volatilize from moist soil or water is considered low, as indicated by its Henry's law constant of 4.89x10⁻⁹ atm-m³/mol. nih.gov Once in the atmosphere, malathion is degraded rapidly, primarily through photooxidation. cdc.gov The reported atmospheric half-life is approximately 1.5 days, limiting its potential for long-range transport. beyondpesticides.org

Runoff Mechanisms and Surface Water Contamination

This compound, an organophosphate insecticide, can contaminate surface water bodies primarily through surface runoff from treated agricultural and urban areas. nih.govmdpi.com The process involves the transport of the chemical, either dissolved in the water phase or adsorbed to eroded soil and organic particles, into streams, rivers, and lakes. epa.govtdl.org The extent of this transport is governed by a complex interplay of the compound's chemical properties, environmental conditions, and application practices.

Factors Influencing Runoff Potential

The likelihood of this compound being transported from an application site into surface water is dependent on several key factors:

Physicochemical Properties: The inherent properties of this compound significantly influence its mobility. It has a relatively high water solubility, which enhances its potential for transport in runoff water. nih.gov Conversely, its tendency to adsorb to soil particles, as measured by the soil sorption coefficient (Koc), is generally low to moderate, indicating it is considered moderately to highly mobile in most soil types. nih.govorst.edu

Persistence and Degradation: this compound is characterized by its low persistence in the environment, with a soil half-life often ranging from a few hours to about a week. nih.govbeyondpesticides.org Rapid degradation reduces the total amount of the compound available for runoff over time. epa.gov

Rainfall and Irrigation Events: The timing and intensity of rainfall or irrigation are critical. Significant runoff events occurring shortly after application can lead to higher concentrations of this compound in the runoff water. epa.gov Conversely, if even a single day of metabolism occurs before a major runoff event, the concentrations can be substantially lower. epa.gov

Soil and Site Characteristics: Soil type, moisture content, and topography play a significant role. Runoff is generally more severe on compacted or clay-rich soils compared to sandy soils, which allow for greater infiltration. orst.edu The slope of the land also affects the velocity and volume of runoff.

Table 1: Physicochemical Properties of this compound Influencing Runoff

| Property | Value | Implication for Runoff | Source(s) |

|---|---|---|---|

| Water Solubility | 145 mg/L at 25°C | High solubility increases the potential to be carried in runoff water. | nih.govorst.edu |

| Soil Sorption Coefficient (Koc) | 93 - 1800 L/kg | Indicates moderate to high mobility in soil, with less tendency to remain bound to soil particles. | orst.edu |

Surface Water Contamination and Research Findings

Runoff from agricultural and urban landscapes is a primary pathway for the introduction of this compound and its main oxidative degradate, malaoxon, into surface water systems. nih.govregulations.gov Monitoring studies in various regions have detected its presence, although concentrations can be highly variable depending on proximity to application sites, usage patterns, and recent weather events. nih.govorst.edu

Research has shown that concentrations in runoff water tend to decrease as the distance from the application site increases. orst.edu While the compound's rapid degradation in aquatic environments—with aerobic aquatic metabolism half-lives ranging from 0.5 to 10 days—prevents long-term persistence, continuous runoff can lead to its regular detection. epa.govresearchgate.net

Several studies have quantified the presence of this compound in surface waters. For instance, monitoring in Canadian ambient water that may serve as a drinking water source recorded a maximum concentration of 1.54 µg/L. canada.ca Another study in U.S. river basins found mean concentrations ranging from 6 to 12 ng/L. nih.gov These findings underscore the role of runoff in the transport of this compound into aquatic ecosystems.

Table 2: Selected Research Findings on this compound in Surface Water

| Location / Study | Water Body Type | Maximum / Mean Concentration Detected | Key Finding | Source(s) |

|---|---|---|---|---|

| Canada (pre-2005 monitoring) | Ambient water (potential drinking source) | 1.54 µg/L (maximum) | Demonstrates potential for runoff to impact water sources. | canada.ca |

| Canada (pre-2005 monitoring) | Municipal drinking water sources | 0.08 µg/L (maximum) | Lower, but still detectable, concentrations found in treated water sources. | canada.ca |

| Susquehanna, Potomac, & James Rivers, USA | Rivers | 6-12 ng/L (mean) | Indicates low-level, but widespread, presence in major river systems. | nih.gov |

The presence of this compound and its transformation product, malaoxon, in surface water is directly linked to runoff events. nih.gov While its environmental persistence is low, the mechanisms of runoff provide a consistent pathway for its introduction into aquatic environments following its application. epa.gov

Enantioselective Degradation and Chiral Stability in Environmental Systems

Stereoselective Dissipation of O,O-Dimethyl Malathion (B1675926) Enantiomers

The dissipation of O,O-Dimethyl malathion in the environment is not a simple, uniform process. Instead, it is characterized by stereoselectivity, where one enantiomer degrades at a different rate than the other. This phenomenon has been observed in various environmental matrices, including soil, water, and even on plant surfaces.

Research has consistently shown that the degradation of racemic this compound often leads to an enrichment of one enantiomer over the other. nih.govresearchwithnj.com For instance, in many soil and water samples, the S-(-)-enantiomer has been found to degrade more rapidly than the R-(+)-enantiomer. nih.govresearchwithnj.com This results in a relative accumulation of the more biologically active R-(+)-form in the environment. nih.govresearchwithnj.com

The stereoselective dissipation is influenced by microbial activity. Different microorganisms exhibit distinct preferences for degrading one enantiomer over the other. For example, studies have identified bacterial strains like Microbacterium sp. that preferentially degrade the less toxic S-enantiomer, leading to an enrichment of the R-enantiomer. researchgate.net In contrast, other bacteria such as Pseudomonas protegens have shown an initial preference for the more toxic R-enantiomer. researchgate.net

Differential Degradation Rates of R- and S-Enantiomers in Various Media (Soil, Water)

The rates at which the R- and S-enantiomers of this compound degrade vary significantly depending on the environmental medium. These differences are primarily attributed to the distinct microbial communities and physicochemical properties of each compartment.

In Soil:

The degradation of this compound in soil is a microbially driven process that exhibits clear enantioselectivity. The half-lives of the individual enantiomers can differ substantially. For example, in one study, the half-life of the S-(-)-enantiomer was found to be consistently shorter than that of the R-(+)-enantiomer across various soil types. This differential degradation leads to a shift in the enantiomeric ratio of the remaining pesticide over time. The major metabolite found in soil is often the malathion beta monoacid, with a reported half-life of 4-6 days. psu.edu The rate of degradation can also be influenced by soil properties such as organic matter content, with faster degradation observed in sandy soils with lower organic fractions. psu.edu

In Water:

In aquatic environments, both biotic and abiotic processes contribute to the degradation of this compound. Hydrolysis is a key abiotic degradation pathway, and its rate can be influenced by pH. mdpi.com However, microbial degradation often plays a more significant role, leading to enantioselective dissipation. Similar to soil, studies in water systems have often reported a faster degradation of the S-(-)-enantiomer compared to the R-(+)-enantiomer. nih.govresearchwithnj.com Photolysis, or degradation by sunlight, can also contribute to the breakdown of this compound in water, leading to the formation of products such as malaoxon (B1675925) and O,O-dimethylthiophosphoric acid. nih.gov

Interactive Data Table: Degradation of this compound Enantiomers in Different Media

| Enantiomer | Medium | Observation | Reference |

| S-(-)-O,O-Dimethyl malathion | Soil & Water | Degraded more rapidly than the R-(+)-enantiomer. | nih.govresearchwithnj.com |

| R-(+)-O,O-Dimethyl malathion | Soil & Water | Persisted longer than the S-(-)-enantiomer. | nih.govresearchwithnj.com |

| Racemic this compound | Chinese Cabbage & Rape | S-(-)-enantiomer degraded faster than the R-(+)-enantiomer. | nih.gov |

| Racemic this compound | Sugar Beet | R-(+)-enantiomer degraded faster than the S-(-)-enantiomer. | nih.gov |

| Racemic this compound | Paddy Rice & Wheat | Non-enantioselective degradation. | nih.gov |

Chiral Inversion Phenomena in Environmental Compartments

A significant aspect of the environmental fate of chiral pesticides like this compound is the phenomenon of chiral inversion. This process involves the conversion of one enantiomer into its opposite, for example, from the R-(+)-enantiomer to the S-(-)-enantiomer, or vice versa.

Research has demonstrated that chiral inversion of this compound can occur in both soil and water samples. nih.gov When enantiopure forms (either R-(+)- or S-(-)-O,O-Dimethyl malathion) were incubated in these environmental matrices, the formation of the other enantiomer was observed. nih.gov This indicates that the chiral center of the molecule is not always stable under environmental conditions and can undergo inversion.

The occurrence of chiral inversion has important implications. It suggests that even if a single, less toxic enantiomer is applied to the environment, it could potentially be converted to its more toxic counterpart. This complicates efforts to reduce the environmental impact of such pesticides by using enantiomerically pure formulations. nih.gov

Implications of Enantioselectivity for Environmental Persistence Studies

Misinterpretation of Persistence: The half-life of a chiral pesticide, when measured as a racemic mixture, represents an average of the degradation rates of both enantiomers. This can mask the true persistence of the more stable and often more toxic enantiomer. Therefore, enantiomer-specific analysis is crucial for accurately determining the environmental persistence of this compound.

Challenges for Bioremediation: The enantioselective degradation by microorganisms presents both challenges and opportunities for bioremediation strategies. While some microbes can effectively degrade the pesticide, their preference for one enantiomer may leave the other, more persistent one behind. researchgate.net Understanding these preferences is key to developing effective bioremediation approaches for contaminated sites.

Biochemical Mechanisms of Interaction with Cholinesterase Enzymes

Molecular Basis of Acetylcholinesterase Inhibition by O,O-Dimethyl Malathion (B1675926)

The interaction between O,O-Dimethyl malathion and acetylcholinesterase is a complex process that ultimately leads to the inactivation of this critical enzyme.

The primary mechanism of AChE inhibition by organophosphates like this compound involves the irreversible phosphorylation of the enzyme's active site. patsnap.com The active site of AChE contains a catalytic triad, which includes a critical serine residue. The phosphorus atom in the malathion molecule, particularly in its activated form, malaoxon (B1675925), acts as an electrophile and is attacked by the nucleophilic hydroxyl group of the serine residue in the AChE active site. patsnap.comtandfonline.com This results in the formation of a stable, covalently bonded phosphorylated enzyme complex. patsnap.com This phosphorylation effectively blocks the active site, preventing the enzyme from binding to its natural substrate, acetylcholine (B1216132). patsnap.com The binding of the O,O-dimethyl group to the enzyme is less stable and hydrolyzes more rapidly than the O,O-diethyl group from other organophosphates, which may influence the duration of the cholinergic effects. nih.gov

Acetylcholinesterase plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid in the synaptic cleft. drugbank.com This process terminates the nerve signal and allows the postsynaptic neuron or muscle cell to return to its resting state. drugbank.com The irreversible inhibition of AChE by this compound prevents this breakdown of acetylcholine. ontosight.ai As a result, ACh accumulates in the synaptic cleft, leading to continuous and excessive stimulation of cholinergic receptors on the postsynaptic membrane. patsnap.comnih.gov This overstimulation of nicotinic and muscarinic receptors disrupts normal nerve function, leading to a state of cholinergic crisis. nih.govnih.gov

Enzymatic Bioactivation of this compound to Malaoxon and its Enhanced Cholinesterase Inhibitory Potency

While this compound itself has some inhibitory effect on acetylcholinesterase, its primary toxicity is due to its metabolic conversion to a much more potent inhibitor.

This bioactivation is a critical step in the mechanism of malathion's toxicity. This compound is a phosphorothioate (B77711), containing a P=S bond. core.ac.uk In the body, particularly in the liver, it undergoes oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process replaces the sulfur atom with an oxygen atom, converting the parent compound into its oxygen analog, or "oxon," known as malaoxon. patsnap.comcore.ac.uk

Malaoxon is a significantly more potent inhibitor of acetylcholinesterase than this compound. patsnap.comwikipedia.org The replacement of sulfur with the more electronegative oxygen atom increases the electrophilicity of the central phosphorus atom. tandfonline.com This enhanced positive charge on the phosphorus atom makes it a more reactive target for the nucleophilic attack by the serine hydroxyl group in the active site of AChE, thereby increasing the rate and efficacy of phosphorylation. tandfonline.com Studies have shown that malaoxon can be approximately 100-fold more potent as an AChE inhibitor than its parent compound, malathion. nih.gov The half-maximal inhibition (IC₅₀) value for malathion against AChE has been reported as (3.7 ± 0.2) × 10⁻⁴ M, whereas for malaoxon, it is significantly lower at (2.4 ± 0.3) × 10⁻⁶ M, indicating its much higher inhibitory power. tandfonline.com

The bioactivation of malathion to malaoxon is primarily carried out by several cytochrome P450 isoforms. nih.govresearchgate.net Research indicates that at lower concentrations of malathion, CYP1A2 and to a lesser extent, CYP2B6, are the main enzymes involved in this conversion. nih.govnih.gov At higher concentrations, CYP3A4 also plays a significant role. nih.govnih.gov

Table of IC₅₀ Values for Cholinesterase Inhibition

| Compound | Free AChE IC₅₀ (M) | Immobilized AChE IC₅₀ (M) |

|---|---|---|

| This compound | (3.7 ± 0.2) x 10⁻⁴ tandfonline.com | (1.6 ± 0.1) x 10⁻⁴ tandfonline.com |

| Malaoxon | (2.4 ± 0.3) x 10⁻⁶ tandfonline.com | (3.4 ± 0.1) x 10⁻⁶ tandfonline.com |

| Isomalathion | (3.2 ± 0.3) x 10⁻⁶ tandfonline.com | (2.7 ± 0.2) x 10⁻⁶ tandfonline.com |

Advanced Analytical Methodologies for O,o Dimethyl Malathion Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For O,O-Dimethyl malathion (B1675926) analysis, several chromatographic techniques are utilized, each offering distinct advantages in terms of selectivity and sensitivity.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography (GC) is a principal method for the analysis of O,O-Dimethyl malathion and its metabolites in both biological and environmental samples. nih.govcdc.gov The technique's effectiveness is significantly enhanced by the use of selective detectors that provide high sensitivity towards phosphorus-containing compounds.

Flame Photometric Detector (FPD): Operating in phosphorus mode, the FPD is a highly sensitive and selective detector for organophosphorus pesticides like this compound. nih.govcdc.govdavidsonanalytical.co.uk It is frequently used for analyzing environmental samples and has been successfully applied to determine residues in various matrices. epa.govresearchgate.net The validated sensitivity of the GC-FPD method for malathion can be as low as 0.05 ppm. epa.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is another highly selective detector for nitrogen- and phosphorus-containing compounds. nih.govcdc.gov Its high selectivity often allows for the analysis of this compound in complex matrices, such as honey, with minimal sample cleanup. nih.gov This detector is valuable for the rapid and reliable determination of residues. nih.gov

Electron Capture Detector (ECD): While also used for this compound analysis, the ECD is generally less selective than the FPD and NPD. nih.govcdc.gov It is highly sensitive to compounds with electronegative functional groups. epa.gov However, the lack of specificity can lead to interferences from co-extracted compounds in complex environmental samples, often necessitating more extensive sample cleanup procedures. epa.gov

For a successful pesticide analysis, a very sensitive and selective detector is required. In the absence of a selective detector, complex sample cleanup procedures are often used to minimize matrix interferences. davidsonanalytical.co.uk

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Selectivity | Sensitivity | Common Applications |

|---|---|---|---|

| Flame Photometric Detector (FPD) | High for Phosphorus | High | Environmental samples, food matrices nih.govcdc.govepa.govresearchgate.net |

| Nitrogen-Phosphorus Detector (NPD) | High for N & P | High | Complex matrices (e.g., honey) nih.govcdc.govnih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultrahigh-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of this compound, particularly for its less volatile metabolites or when derivatization for GC is not desirable. researchgate.netakjournals.comekb.eg

HPLC methods have been developed for the separation and quantification of this compound in pesticide formulations and environmental samples. researchgate.netakjournals.comekb.eg These methods often utilize reversed-phase columns with UV detection. researchgate.netekb.eg For instance, a mixture of this compound and S-mustard has been successfully separated using a C-18 column with an isocratic elution of acetonitrile (B52724) and water. ekb.eg UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution, making it a valuable tool for detecting this compound in complex biological samples like post-mortem tissues. ekb.eg

Chiral Chromatography for Enantiomeric Separation and Analysis

This compound is a chiral molecule, existing as two enantiomers which may exhibit different biological activities and degradation rates. akjournals.comakjournals.com Chiral chromatography is essential for separating and quantifying these individual enantiomers. Techniques such as capillary electrophoresis with cyclodextrin-based chiral selectors have been employed for the enantiomeric separation of malathion. nih.gov The resolution of racemic O,O-di-n-alkyl malathion derivatives has been achieved on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) columns. nih.gov The study of the enantioselective degradation of chiral pollutants like this compound is a growing area of environmental research. mdpi.com

Mass Spectrometry (MS) Applications for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound and its transformation products. When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity.

GC-MS and HPLC-MS/MS in Environmental and Biological Matrices

The coupling of gas chromatography with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of this compound in various samples. indexcopernicus.com It is often used to confirm the results obtained from GC analysis with selective detectors. cdc.gov GC-MS methods have been developed and validated for the determination of this compound in water samples, with limits of detection as low as 0.62 µg/L. indexcopernicus.com Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and is less susceptible to interferences from co-extractives, making it ideal for complex matrices. nih.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is particularly useful for analyzing the polar and non-volatile metabolites of this compound. nih.gov This technique has been successfully applied to measure insecticide degradates, including malathion dicarboxylic acid, in food samples. nih.gov The high specificity and sensitivity of HPLC-MS/MS are achieved by chromatographically separating contaminants and using isotope dilution for accurate quantification. nih.gov

Table 2: Performance of MS Techniques for this compound Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| GC-MS | Confirmation of GC results, analysis of environmental samples | High specificity, structural information cdc.govindexcopernicus.com |

| GC-MS/MS | Analysis in complex matrices | Enhanced selectivity, reduced interference nih.gov |

Metabolite Profiling and Degradation Product Identification via MS Techniques

Mass spectrometry-based techniques are crucial for identifying the metabolic and degradation pathways of this compound. GC-MS and HPLC-MS have been used to identify various degradation products of malathion in river water after photolysis, including malaoxon (B1675925), O,O-dimethylthiophosphoric acid, and O,O-dimethyldithiophosphoric acid. nih.gov

Metabolomics studies using GC-MS have been conducted to evaluate the toxic effects of malathion on organisms like the Japanese medaka. nih.gov These studies analyze the changes in the profiles of endogenous metabolites in response to malathion exposure, providing insights into its mechanism of toxicity. nih.gov Furthermore, targeted metabolomics using both NMR and LC-MS/MS has been employed to study the biotransformation of organophosphate pesticides, identifying key metabolites such as O,O-dimethyl dithiophosphate (B1263838) from malathion. semanticscholar.org Mass spectrometry is also a vital tool for identifying protein adducts formed by the reactive oxon metabolites of organophosphate insecticides, which can serve as biomarkers of exposure. researchgate.net

Advanced Spectroscopic Methods (e.g., FTIR, FTRS) in this compound Analysis

Advanced spectroscopic techniques, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman Spectroscopy (FTRS), have become powerful tools for the qualitative and quantitative analysis of this compound. These methods offer rapid, non-destructive, and environmentally friendly alternatives to traditional chromatographic techniques. They provide detailed molecular-level information based on the vibrational modes of the chemical bonds within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a unique spectral fingerprint of the molecule. In the analysis of this compound, FTIR has been utilized to identify characteristic functional groups and to quantify the compound in various formulations. researchgate.net

Research has identified several key absorption bands in the FTIR spectrum of malathion. These peaks are associated with specific vibrational modes of the molecule's functional groups. For instance, the presence of the P-O-C group, carbonyl (C=O) stretching of the ester group, and C-H stretching vibrations are all identifiable in the infrared spectrum. researchgate.net The analysis is often performed on liquid samples, sometimes dissolved in solvents like chloroform (B151607) or as a dispersion in potassium bromide (KBr) crystalline powders. researchgate.net

A study developed an environmentally friendly flow injection analysis (FIA) coupled with FTIR spectrometry for the quality control of malathion in emulsifiable concentrate pesticide formulations. This method demonstrated a limit of detection of 12 μg ml−1 and showed good correlation with results from gas chromatography-flame ionization detection (GC-FID). researchgate.net

The characteristic FTIR peaks for malathion are summarized in the table below.

Table 1: Characteristic FTIR Absorption Bands for Malathion

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 1018 | Aliphatic stretching in P-OCH₃ group | researchgate.net |

| 1172 | P-O-C group stretching | researchgate.net |

| 1373 | Bending vibrations of -CH₂ and -CH₃ group | researchgate.net |

| 1450 | Bending vibrations of -CH₂ and -CH₃ group | researchgate.net |

| 1735 | Carbonyl C=O stretching of ester group | researchgate.net |

| 2846 | Alkane C-H stretching vibrations | researchgate.net |

Fourier Transform Raman Spectroscopy (FTRS)

Fourier Transform Raman Spectroscopy (FTRS), a complementary technique to FTIR, involves scattering of monochromatic light from a laser. It is particularly useful for analyzing samples in aqueous solutions and for studying symmetric molecular vibrations that are weak or absent in FTIR spectra.

FTRS has been successfully applied to the determination of malathion in pesticide formulations. nih.gov A notable advantage of FTRS is the reduction in sample preparation and the generation of chlorinated solvent waste. nih.gov In one such method, samples were simply diluted with chloroform, and the FT-Raman spectra were collected. The quantification was based on the measurement of the intensity of the peak at 1737 cm⁻¹, which corresponds to the C=O stretching vibration. nih.gov This method achieved a limit of detection of 1.8% w/w in the original sample and the results were comparable to those obtained by FIA-FTIR and GC methods. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced Raman technique that significantly enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. SERS has been employed for the rapid and sensitive detection of malathion residues on surfaces. mdpi.com

The prominent Raman shifts for malathion are detailed in the table below.

Table 2: Characteristic FT-Raman (and SERS) Bands for Malathion

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 652 | P=S stretching | orientjchem.org |

| 815 | Out-of-plane bending of C-H bond | mdpi.com |

| 862 | Symmetric stretching of C-O-C bond | mdpi.com |

| 1022 | C-C stretching | orientjchem.org |

| 1144 | Stretching of P-S bond | mdpi.com |

| 1444 | Stretching mode of C-O | mdpi.com |

| 1726 | Stretching mode of C=O | mdpi.com |

Bioremediation and Phytoremediation Strategies for O,o Dimethyl Malathion Contamination

Microbial Bioremediation Techniques

The metabolic diversity of microorganisms provides a powerful toolkit for the detoxification of O,O-dimethyl malathion (B1675926) from contaminated environments. eeer.orgorst.edu Bacteria and fungi have demonstrated the ability to utilize this pesticide as a source of carbon, phosphorus, or both, breaking it down into less harmful compounds. scialert.netnih.gov The primary enzymatic mechanism involved in the initial degradation step is carboxylesterase, which cleaves the ester bonds of the O,O-dimethyl malathion molecule. scirp.orgscirp.org

Application of Isolated Microorganisms for Enhanced Degradation

The isolation and application of specific microbial strains with high degradation capabilities for this compound is a key strategy in bioremediation. Researchers have identified several potent bacterial and fungal species from various environments, including agricultural soil and industrial effluents. psu.eduosti.gov

Both pure and mixed microbial cultures have been effectively used for the degradation of this compound. Pure cultures allow for the study of specific metabolic pathways and optimization of conditions for a single, highly efficient strain. For instance, studies have demonstrated the significant degradation capacity of pure cultures of Pseudomonas sp., Bacillus sp., and Aspergillus sp. tandfonline.compsu.edu

However, mixed microbial consortia often exhibit enhanced degradation efficiency and stability. mdpi.com This is attributed to synergistic interactions between different microbial species, where the metabolic products of one organism can be utilized by another, leading to a more complete breakdown of the contaminant. mdpi.com A mixed culture of Bacillus species, for example, has shown higher degradation rates of this compound in soil compared to individual strains. scirp.orgscirp.org Research has indicated that a consortium of Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides can achieve complete removal of this compound from soil. mdpi.com Similarly, a mixed culture of Pseudomonas putida and Staphylococcus vitulinus demonstrated a 98.32% degradation rate, significantly higher than the individual pure cultures. researchgate.net

Table 1: Comparison of this compound Degradation by Pure and Mixed Microbial Cultures

| Microbial Culture | Type | Degradation Efficiency (%) | Incubation Time | Reference |

| Pseudomonas putida | Pure | 47.18 | 10 days | researchgate.net |

| Staphylococcus vitulinus | Pure | 44.24 | 10 days | researchgate.net |

| Pseudomonas putida + Staphylococcus vitulinus | Mixed | 98.32 | 10 days | researchgate.net |

| Penicillium chrysogenum | Pure | 96.4 | 21 days | tandfonline.com |

| Aspergillus niger | Pure | 96 | 21 days | tandfonline.com |

| Bacillus cereus | Pure | 74.11 (malaoxon) | 7 days | mdpi.com |

| Lysinibacillus sp. KB1 + Bacillus cereus PU + Brevibacillus sp. KB2 | Mixed | 80 | 7 days | mdpi.com |

| Micrococcus aloeverae + Bacillus cereus + Bacillus paramycoides | Mixed | 100 | 15 days | mdpi.com |

Bioaugmentation and Biostimulation Strategies for Indigenous Microbial Communities

Bioaugmentation involves the introduction of specific, pre-selected microorganisms into a contaminated site to enhance the degradation of pollutants. researchgate.net This approach has proven effective in remediating soils contaminated with this compound, especially when the indigenous microbial population lacks the necessary degradative capabilities. researchgate.netfrontiersin.org The inoculation of soil with strains of Bacillus and Pseudomonas has been shown to significantly accelerate the removal of this pesticide. researchgate.net

Biostimulation, on the other hand, focuses on stimulating the growth and activity of the native microbial populations by adding nutrients and other limiting factors. eeer.org This can involve the addition of carbon and nitrogen sources to enhance microbial metabolism and subsequent degradation of this compound. frontiersin.org The effectiveness of biostimulation is dependent on the presence of indigenous microorganisms with the potential to degrade the target contaminant. clu-in.org

Biosorption Mechanisms and Adsorption by Microbial Biomass

In addition to biodegradation, microbial biomass can remove this compound from aqueous solutions through biosorption. scialert.net This process involves the binding of the pesticide molecules to the surface of microbial cells. scialert.net Both living and dead microbial biomass can act as biosorbents, with the cell wall components playing a crucial role in the adsorption process. scialert.net

Studies have shown that the biosorption capacity is influenced by factors such as pH and the speed of agitation. researchgate.net The functional groups present on the microbial cell surface, such as carboxyl and phosphate (B84403) groups, are key to binding the this compound molecules. nih.gov Fungal biomass, in particular, has been recognized for its potential in biosorption due to its high cell wall content of chitin (B13524) and other polymers that can effectively sequester organic pollutants. Research on Rhizopus arrhizus has indicated that this compound is first adsorbed onto the microbial biomass and then chemically broken down into water-soluble products. scialert.net

Phytoremediation Potential of this compound by Plant Systems

Phytoremediation utilizes plants to clean up contaminated environments. nih.gov Several plant species have demonstrated the ability to take up, accumulate, and degrade this compound. researchgate.netpsu.edu This process not only removes the pesticide from the soil and water but can also lead to its complete mineralization within the plant tissues. researchgate.net

Plants can absorb this compound through their roots and translocate it to other parts of the plant, such as the stems and leaves. nih.gov Once inside the plant, the pesticide can be metabolized into less toxic compounds. orst.edu Studies have investigated the phytoremediation potential of various plants, including agricultural crops and aquatic macrophytes. nih.govresearchgate.net

Research has shown that plants like Amaranthus caudatus, Lactuca sativa, Nasturtium officinale, and Phaseolus vulgaris can effectively degrade this compound in contaminated soil. researchgate.netpsu.edu For instance, after 42 days of cultivation, these plants were able to degrade a significant percentage of the initial this compound concentration in the soil. psu.edu The half-life of this compound in soil was notably reduced in the presence of these plants. psu.edu Aquatic plants like Eichhornia crassipes have also shown promise, with studies indicating a 56% degradation of this compound from polluted water. nih.gov

Table 2: Phytoremediation of this compound by Different Plant Species

| Plant Species | Degradation in Soil (%) | Time (days) | Half-life in Soil (days) | Reference |

| Amaranthus caudatus (Amaranth) | ≥80 | 42 | 24 | psu.edu |

| Phaseolus vulgaris (Kidney bean) | <80 | 42 | 23 | psu.edu |

| Lactuca sativa (Lettuce) | ≥80 | 42 | 25 | psu.edu |

| Nasturtium officinale (Watercress) | ≥80 | 42 | 25 | psu.edu |

| Eichhornia crassipes (Water hyacinth) | 56 (in water) | Not specified | Not applicable | nih.gov |